2-Methylpent-2-enal

Description

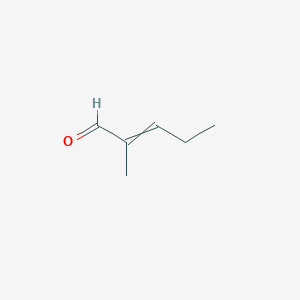

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEYZABHVQLHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052301 | |

| Record name | 2-Methylpent-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-36-9 | |

| Record name | 2-Methyl-2-pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpent-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpent-2-enal: Chemical and Physical Properties

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety considerations for 2-Methylpent-2-enal (CAS No: 623-36-9). An α,β-unsaturated aldehyde, this compound is noted for its characteristic powerful, grassy, and fruity odor. It serves as a key intermediate in organic synthesis and is utilized in the flavor and fragrance industry. This document details experimental protocols for its synthesis via aldol (B89426) condensation, purification by distillation, and summarizes its key spectroscopic data. The information is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a flammable, colorless to pale yellow liquid.[1][2] Its identity and core properties are summarized in the tables below.

General and Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Methyl-2-pentenal (B83557), α-Methyl-β-ethylacrolein, 2,4-Dimethylcrotonaldehyde[1][2] |

| CAS Number | 623-36-9 (Mixture of isomers), 14250-96-5 ((E)-isomer)[1][3] |

| Molecular Formula | C₆H₁₀O[1] |

| Molecular Weight | 98.14 g/mol [1] |

| SMILES | CCC=C(C)C=O[1] |

| InChI Key | IDEYZABHVQLHAF-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value |

| Physical Description | Colorless to pale yellow clear liquid[4] |

| Odor | Powerful, grassy-green, slightly fruity odor[2] |

| Density | 0.86 g/mL at 25 °C[2] |

| Boiling Point | 137-138 °C at 765 mmHg[2] |

| Melting Point | -90 °C |

| Flash Point | ~31.7 °C (89 °F)[4][5] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, methanol[1] |

| Refractive Index | n20/D 1.45[2] |

| Vapor Pressure | 7.34 mmHg at 25 °C (estimated)[3] |

Synthesis and Reaction Mechanism

The primary industrial synthesis of this compound is achieved through a self-aldol condensation of propanal.[2] This reaction is typically catalyzed by a base, such as sodium hydroxide, or through alternative catalysts like nitrogenous organic bases or anion exchange resins to improve selectivity and yield.[6][7]

The reaction proceeds in two main stages:

-

Aldol Addition: A base abstracts an acidic α-hydrogen from a molecule of propanal to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second propanal molecule. The resulting product is a β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal.[8]

-

Dehydration (Condensation): The aldol addition product readily undergoes base-catalyzed dehydration. The removal of a water molecule results in the formation of a carbon-carbon double bond conjugated with the carbonyl group, yielding the final product, this compound.[8] This dehydration step is often driven to completion by distilling the lower-boiling product as it forms.[8]

References

- 1. 2-Methyl-2-pentenal | C6H10O | CID 12177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-2-pentenal = 97 , FG 623-36-9 [sigmaaldrich.com]

- 3. (E)-2-methyl-2-pentenal, 14250-96-5 [thegoodscentscompany.com]

- 4. 2-methyl-2-pentenal, 623-36-9 [thegoodscentscompany.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

The Natural Occurrence of 2-Methylpent-2-enal in Plants and Foods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpent-2-enal, a volatile α,β-unsaturated aldehyde, contributes to the characteristic aroma profiles of a variety of plants and food products. Its presence is often associated with green, fruity, and pungent sensory notes. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various plant species and food items, the analytical methodologies for its quantification, and its biosynthetic origins.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a range of plants and processed foods. Its formation is often linked to the degradation of branched-chain amino acids, particularly isoleucine, during processes such as ripening, senescence, and thermal treatment. While its presence is widely reported, quantitative data remains sparse in the scientific literature.

The compound has been detected in various plants, including safflower (Carthamus tinctorius), prickly pear (Opuntia ficus-indica), black tea, red onion (Allium cepa), garden onions, shallots (Allium ascalonicum), and maize (Zea mays)[1][2][3][4][5]. In many instances, it is noted as a detected but unquantified component[1].

One study on shallots (Allium ascalonicum L.) provided a quantitative measurement, reporting the concentration of this compound to be 0.20 ± 0.01% of the total volatile organic compounds[3]. Another study on onions (Allium cepa) observed an increase in 2-methyl-2-pentenal (B83557) levels in freeze-dried and pulverized samples compared to diced samples, although absolute quantitative values were not provided[3].

The following table summarizes the available quantitative data for the natural occurrence of this compound.

| Plant/Food Source | Part/Condition | Concentration | Reference |

| Shallot (Allium ascalonicum L.) | Sliced | 0.20 ± 0.01% of total VOCs | [3] |

Biosynthesis of this compound

This compound is a branched-chain aldehyde, and its biosynthesis in plants is primarily believed to occur through the catabolism of the branched-chain amino acid L-isoleucine[6][7][8]. This pathway involves a series of enzymatic reactions, beginning with the deamination of isoleucine and culminating in the formation of the aldehyde.

The key steps in the proposed biosynthetic pathway are:

-

Transamination: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.

-

Decarboxylation: (S)-3-methyl-2-oxopentanoate is then decarboxylated to form 2-methylbutanal by a branched-chain α-keto acid decarboxylase.

-

Aldol (B89426) Condensation: While not explicitly detailed in the search results for plants, the formation of this compound from 2-methylbutanal likely proceeds through an aldol condensation reaction, a known pathway for the formation of longer-chain aldehydes.

The following diagram illustrates the initial steps of the isoleucine degradation pathway leading to the precursor of this compound.

Experimental Protocols

The analysis of volatile compounds like this compound from plant and food matrices is predominantly carried out using headspace (HS) sampling techniques coupled with gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a particularly favored method due to its sensitivity, solvent-free nature, and ease of automation.

General Experimental Workflow for HS-SPME-GC-MS Analysis

The following diagram outlines a typical workflow for the analysis of volatile compounds from a solid plant or food matrix.

Detailed Method for Quantification in Allium Species (e.g., Shallot)

This protocol is based on the methodology described for the analysis of volatile compounds in shallots[3].

1. Sample Preparation:

-

Fresh shallot bulbs are sliced.

-

Approximately 2 grams of the sliced sample are placed into a 20 mL headspace vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is used for broad-range volatile compound extraction.

-

Equilibration: The vial is equilibrated at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation to promote the release of volatiles into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is immediately inserted into the heated GC injector port (e.g., 250°C) for thermal desorption of the analytes in splitless mode.

-

GC Separation:

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for separation.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is applied to separate the compounds, for example: initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5°C/min, and held for 5 minutes.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-400 is typically used.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or reference libraries (e.g., NIST).

-

Quantification: Quantification is performed by creating a calibration curve using standard solutions of this compound at known concentrations. The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration. An internal standard may be used for improved accuracy.

-

Conclusion

This compound is a naturally occurring volatile compound found in a variety of plants and food products, contributing to their sensory characteristics. Its biosynthesis is linked to the degradation of the branched-chain amino acid isoleucine. The primary method for its analysis and quantification is HS-SPME-GC-MS, a sensitive and robust technique for volatile compound profiling. Further research is warranted to expand the quantitative data on the concentration of this compound in a wider range of food and plant matrices to better understand its contribution to flavor and its potential as a biomarker.

References

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound 2-Methyl-2-pentenal (FDB011832) - FooDB [foodb.ca]

- 3. Impact of Pulsed Electric Fields on the Volatile Compounds Produced in Whole Onions (Allium cepa and Allium fistulosum) | MDPI [mdpi.com]

- 4. SPME/GC/Q-ToF-MS and Chemometric Approaches for Detecting Adulteration in Ground Roasted Coffee | Coffee Science - ISSN 1984-3909 [coffeescience.ufla.br]

- 5. 2-Methyl-2-pentenal | C6H10O | CID 12177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methylpent-2-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the characterization of 2-Methylpent-2-enal (C₆H₁₀O), a valuable compound in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, this document outlines the detailed experimental protocols for the acquisition of these spectra and includes logical diagrams to illustrate the relationships between different spectroscopic techniques and the structural information they provide.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₀O, and its molecular weight is 98.14 g/mol . The spectroscopic data presented below corresponds to the (E)-isomer, which is the more stable and common form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.4 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~6.5 | Triplet | 1H | Vinylic proton (=CH-) |

| ~2.2 | Quartet | 2H | Methylene protons (-CH₂-) |

| ~1.8 | Singlet | 3H | Methyl protons (-CH₃) |

| ~1.1 | Triplet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Carbonyl carbon (C=O) |

| ~155 | Vinylic carbon (=C-) |

| ~145 | Vinylic carbon (=CH-) |

| ~25 | Methylene carbon (-CH₂-) |

| ~14 | Methyl carbon (-CH₃) |

| ~10 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1640 | Medium | C=C stretch (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 98.

Key Fragmentation Peaks

| m/z | Relative Intensity | Possible Fragment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - CH₃]⁺ |

| 69 | Strong | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H and ¹³C NMR Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

-

For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling.

-

The free induction decay (FID) signal is acquired and then Fourier transformed to produce the frequency-domain NMR spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of liquid this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the sampling area.

-

The sample spectrum is then recorded by co-adding a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

The resulting interferogram is Fourier transformed to generate the infrared spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Injection:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

A small volume (typically 1 µL) of the solution is injected into the heated injection port of the gas chromatograph.

Chromatographic Separation and Mass Analysis:

-

The sample is vaporized in the injector and carried by an inert gas (e.g., helium) onto a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column as they pass through it.

-

As this compound elutes from the column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment (Electron Ionization, EI).

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Information Derived from Each Technique.

Synthesis of 2-Methylpent-2-enal via Aldol Condensation: A Technical Guide

Introduction: 2-Methylpent-2-enal is a valuable α,β-unsaturated aldehyde and a key intermediate in the synthesis of various fine chemicals, fragrances, and specialty polymers.[1][2][3] Its synthesis is most commonly achieved through the self-condensation of propanal in a classic example of the aldol (B89426) condensation reaction.[1][4] This process involves the formation of a new carbon-carbon bond, followed by dehydration to yield the final conjugated product.[5][6] This technical guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of catalytic systems for researchers, scientists, and professionals in drug development.

Reaction Mechanism: Base-Catalyzed Self-Condensation of Propanal

The base-catalyzed aldol condensation of propanal to form this compound proceeds through a sequential three-step mechanism: enolate formation, nucleophilic addition (aldol addition), and dehydration.[1][7]

-

Enolate Formation: A base, such as a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a molecule of propanal. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as a potent nucleophile.[1][5]

-

Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of a second propanal molecule. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[1][7]

-

Protonation & Dehydration: The alkoxide intermediate is protonated by a solvent molecule (e.g., water) to yield the β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal, also known as the "aldol" product.[8] Under reaction conditions, particularly with heating, this aldol adduct readily undergoes dehydration. The base removes an α-hydrogen, and the resulting enolate expels a hydroxide ion, leading to the formation of a π-bond conjugated with the carbonyl group, yielding the final product, this compound.[6][7]

Caption: Base-catalyzed aldol condensation mechanism for this compound synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical to the efficiency and selectivity of the propanal self-condensation. While traditional liquid bases like NaOH are effective, modern approaches favor heterogeneous solid bases and organic bases to simplify separation and improve environmental compatibility.[2][4] A summary of various catalytic systems is presented below.

| Catalyst System | Reactants/Ratio | Solvent | Temperature (°C) | Time (h) | Propanal Conversion (%) | Yield/Selectivity (%) | Reference |

| Activated Hydrotalcite | Propanal | Solvent-Free | 100 | 10 | 97 | 99 (Selectivity) | [4] |

| Strong Anion Exchange Resin | Propanal | Aqueous Media | 35 | 1 | 97 | 95 (Selectivity) | [9] |

| Anion Exchange Resin | Propanal (20 mmol), Resin (10 mmol) | Benzene (5 mL) | 30 | 2 | - | 93.5 (Yield) | [9] |

| Nitrogenous Organic Base¹ | Propanal, Organic Base, Organic Acid | Solvent-Free | - | - | - | >95 (Yield) | [2] |

| Sodium Hydroxide | Propanal, 2M NaOH | Aqueous Media | Room Temp | - | - | - | [8] |

¹ Specific bases include pyrrolidine, morpholine, and piperidine, with organic acids like propionic or acetic acid.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols highlight different catalytic approaches to the synthesis.

Protocol 1: Synthesis using Activated Hydrotalcite (Solvent-Free)

This protocol is adapted from studies on solid base catalysts, which offer high selectivity and ease of reuse.[4]

-

Catalyst Preparation: Hydrotalcite with a Mg/Al molar ratio of 3.5 is synthesized via co-precipitation. It is then calcined (activated) at approximately 450°C to form a highly active mixed oxide catalyst.[4]

-

Reaction Procedure:

-

The reaction is conducted in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Propanal is added to the flask.

-

The activated hydrotalcite catalyst (e.g., 0.1 g) is added to the propanal.

-

The mixture is heated to 100°C and stirred vigorously (e.g., 1000 rpm) for 10 hours under an inert atmosphere.[4]

-

-

Work-up and Analysis:

-

After cooling, the solid catalyst is separated from the liquid product mixture by filtration.

-

The resulting liquid is analyzed by gas chromatography (GC) to determine the conversion of propanal and the selectivity for this compound.

-

Protocol 2: Synthesis using a Nitrogenous Organic Base

This method, derived from patent literature, utilizes a mild organic base and avoids the use of a separate solvent, reducing energy consumption.[2]

-

Reaction Procedure:

-

In a suitable reactor, mix propanal, a nitrogenous organic base (e.g., pyrrolidine), and an organic acid (e.g., acetic acid). The molar ratio of propanal to the organic base can range from 1:0.02 to 1:1.2.[2]

-

Stir the mixture to initiate the reaction. The reaction is typically exothermic.

-

Continue stirring until the reaction is complete, as monitored by GC analysis showing the consumption of propanal.

-

-

Work-up and Purification:

-

Upon completion, add water to the reaction mixture to wash it. The organic layer containing the product will separate.

-

Separate the oil layer, which is the crude 2-methyl-2-pentenal (B83557).

-

For high purity, the crude product is purified by vacuum distillation, collecting the fraction at 77–78.5 °C / 100 mmHg.[2] The final product can achieve a purity of over 98%.[2]

-

General Experimental Workflow

The synthesis of this compound, regardless of the specific catalyst, follows a consistent workflow from initial reaction to final purification.

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, is a clear, colorless to pale yellow liquid with a characteristic grassy-green odor.[3] Its identity and purity are confirmed through standard analytical techniques and by its physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [3] |

| Molecular Weight | 98.14 g/mol | [3] |

| Boiling Point | 136.5 °C (at 760 mmHg) | [3] |

| Density | 0.829 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.45 | [3] |

| Water Solubility | 20 g/L (at 20 °C) | [3] |

Spectroscopic analysis is crucial for structural confirmation. Infrared (IR) spectroscopy will show characteristic peaks for the C=O stretch of the aldehyde and the C=C stretch of the conjugated alkene. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the proton and carbon environments, confirming the structure and stereochemistry, with the (E)-isomer typically being the major product.[10]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

- 3. 2-Methyl-2-pentenal|lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. webassign.net [webassign.net]

- 6. amherst.edu [amherst.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. imreblank.ch [imreblank.ch]

An In-depth Technical Guide to 2-Methylpent-2-enal

This technical guide provides a comprehensive overview of 2-Methylpent-2-enal, intended for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis, and toxicological profile.

Chemical Identity and Synonyms

The unequivocally recognized IUPAC name for this compound is This compound .[1] It is a six-carbon α,β-unsaturated aldehyde. The molecule can exist as two geometric isomers, (E) and (Z), due to the carbon-carbon double bond.

Two primary CAS Registry Numbers are associated with this compound:

-

623-36-9 : Typically refers to the isomeric mixture of this compound.[1][2]

-

14250-96-5 : Specifically designates the (E)-isomer, also referred to as trans-2-Methyl-2-pentenal.[3]

A variety of synonyms are used in literature and commercial contexts, which are crucial to recognize for comprehensive database searches.

Table 1: Synonyms for this compound

| Synonym | Source |

| 2-Methyl-2-pentenal | [1][2] |

| α-Methyl-β-ethylacrolein | [1] |

| beta-Ethyl-alpha-methylacrolein | [1] |

| 2,4-Dimethylcrotonaldehyde | |

| 2-Methyl-2-penten-1-al | [1] |

| 2-Methyl-3-ethylacrolein | [3] |

| (E)-2-Methylpent-2-enal | [3] |

| trans-2-Methyl-2-pentenal | [3] |

| (Z)-2-methylpent-2-enal | [4] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic powerful, grassy, and slightly fruity aroma. A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | 137-138 °C at 765 mmHg | |

| Density | 0.86 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.45 | |

| Flash Point | 32 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in ether, benzene, methanol | |

| XLogP3 | 1.4 | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the self-aldol condensation of propanal (propionaldehyde). This reaction involves the formation of a new carbon-carbon bond and is typically base-catalyzed.

General Reaction Pathway

The synthesis proceeds in two main stages: an aldol (B89426) addition followed by dehydration.

References

- 1. 2-Methyl-2-pentenal | C6H10O | CID 12177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl-2-pentenal, 623-36-9 [thegoodscentscompany.com]

- 3. (E)-2-Methyl-2-pentenal | C6H10O | CID 5319754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2-pentenal, (2Z)- | C6H10O | CID 12376292 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methylpent-2-enal: Properties, Synthesis, and Analysis

This technical guide provides an in-depth overview of 2-Methylpent-2-enal, a valuable unsaturated aldehyde in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed information on its chemical properties, a robust synthesis protocol, and a conceptual analysis workflow.

Core Properties of this compound

This compound is an alpha,beta-unsaturated aldehyde. Its chemical structure and key identifiers are crucial for its proper handling and application in research and development.

| Property | Value | References |

| CAS Number | 623-36-9 | [1][2][3][4][5][6] |

| 14250-96-5 ((E)-isomer) | [7] | |

| Molecular Weight | 98.14 g/mol | [1][2][3][4][5][8] |

| Molecular Formula | C₆H₁₀O | [1][2][3][9] |

Experimental Protocol: Synthesis via Aldol (B89426) Condensation

This compound is commonly synthesized through the self-condensation of propanal (propionaldehyde) in the presence of a base catalyst.[7] This aldol condensation reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[6][8]

Materials:

-

Propanal (Propionaldehyde)

-

Anion exchange resin (catalyst)[7] or an organic base (e.g., pyrrolidine) and an organic acid (e.g., acetic acid)[1]

-

Benzene (solvent)[7]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine propanal and the chosen solvent (if any).

-

Catalyst Addition: Introduce the anion exchange resin or the organic base/acid catalyst system to the reaction mixture.[1][7]

-

Reaction Conditions: Stir the mixture at a controlled temperature. Optimal conditions using an anion exchange resin have been reported as 30°C for 2 hours.[7] When using an organic base and acid, the reaction can be conducted at a temperature between 10°C and 30°C for 0.5 to 6 hours.[1]

-

Work-up: After the reaction is complete, the product is isolated. If an organic base and acid are used, the mixture is washed with water.[1]

-

Purification: The crude this compound is then purified, typically by distillation, to yield the final product.

Conceptual Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis of this compound followed by a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Synthesis and Analysis Workflow for this compound.

This guide provides foundational knowledge for the handling and synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets before handling any chemicals.

References

- 1. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. ellasciences.jimdofree.com [ellasciences.jimdofree.com]

- 4. 2-methylpent-2-enal_TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. magritek.com [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN102344349B - Method for preparing 2-methyl-2-pentena - Google Patents [patents.google.com]

An In-depth Technical Guide to the E/Z Isomerism and Stereoselectivity of 2-Methylpent-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpent-2-enal, a key α,β-unsaturated aldehyde, presents a case of E/Z isomerism central to its application in fine chemical synthesis, including fragrance and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the stereochemical control of the C2=C3 double bond. Detailed experimental protocols for its synthesis via aldol (B89426) condensation of propanal under various catalytic conditions are presented. Furthermore, this guide summarizes the analytical techniques for the characterization and quantification of the E and Z isomers, supported by spectroscopic data. All quantitative data are compiled into structured tables for comparative analysis, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the factors governing stereoselectivity in this important synthetic transformation.

Introduction

This compound is a naturally occurring compound found in various plants and food products, and a valuable intermediate in organic synthesis.[1] Its structure, featuring a trisubstituted α,β-unsaturated aldehyde, gives rise to geometric isomerism, resulting in E and Z diastereomers. The specific geometry of the double bond can significantly influence the reactivity and properties of the molecule and its derivatives. Therefore, controlling the stereoselectivity of its synthesis is of paramount importance for its practical applications.

This guide delves into the synthesis of this compound, primarily through the self-condensation of propanal, and explores the factors that influence the ratio of the resulting E/Z isomers. We will examine different catalytic systems and their impact on stereoselectivity, providing detailed experimental procedures and analytical data for the characterization of the isomers.

Synthesis and Stereoselectivity

The most common route for the synthesis of this compound is the base-catalyzed aldol condensation of propanal.[2] The reaction proceeds through the formation of an enolate from one molecule of propanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second propanal molecule. The resulting β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal, readily undergoes dehydration to yield the conjugated enal, this compound.

The stereochemical outcome of the reaction, i.e., the E/Z ratio of the final product, is determined during the dehydration step. The formation of the more thermodynamically stable isomer is generally favored. In the case of this compound, the (E)-isomer, where the bulkier ethyl and aldehyde groups are on opposite sides of the double bond, is typically the major product due to reduced steric hindrance.[3]

Catalytic Systems and their Influence on Stereoselectivity

Several catalytic systems have been employed for the aldol condensation of propanal, each with varying degrees of efficiency and stereoselectivity.

-

Aqueous Base Catalysis (e.g., NaOH): This is the traditional and straightforward method. While effective in promoting the condensation, it can sometimes lead to side reactions and the E/Z ratio may not be optimally controlled without careful optimization of reaction conditions.[4]

-

Nitrogenous Organic Bases: Mild organic bases, such as pyrrolidine, morpholine, or piperidine, in the presence of an organic acid, have been used to catalyze the condensation.[4] This approach can offer a more stable reaction with high selectivity and yield.[4]

-

Solid Base Catalysis: The use of heterogeneous solid base catalysts, such as hydrotalcites, represents a greener and more sustainable approach.[5] These catalysts can be easily separated from the reaction mixture and recycled, and have been shown to afford high conversion and selectivity for 2-methylpentenal.[5]

One study reported a high E/Z ratio of 99.2/0.8 for (E)-2-methylpent-2-enal after distillation, indicating that high stereoselectivity can be achieved.[3]

Experimental Protocols

Synthesis of this compound using Aqueous Sodium Hydroxide (B78521)

This protocol is adapted from a standard laboratory procedure for the aldol condensation of propanal.

Materials:

-

Propanal (propion aldehyde)

-

Sodium hydroxide (NaOH)

-

Water

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Two molecules of propanal are condensed in the presence of a sodium hydroxide catalyst to form the aldol product, 3-hydroxy-2-methylpentanal.[6]

-

The reaction mixture is then heated to facilitate a dehydration reaction, also catalyzed by the hydroxide base, to yield 2-methyl-2-pentenal (B83557).[6]

-

To drive the dehydration to completion, the 2-methyl-2-pentenal product is separated from the reaction mixture as it forms.[6]

-

The aqueous layer is separated from the organic layer using a separatory funnel.[6]

-

The crude organic product is then purified by distillation.[6]

Synthesis of this compound using a Nitrogenous Organic Base

This protocol is based on a patented method.[4]

Materials:

-

Propanal

-

Nitrogenous organic base (e.g., pyrrolidine, morpholine, or piperidine)

-

Organic acid (e.g., acetic acid)

-

Water

Procedure:

-

Propanal, a nitrogenous organic base, and an organic acid are mixed together.[4]

-

The mixture is stirred to allow the reaction to proceed. The reaction temperature is typically maintained between 10 °C and 30 °C for 0.5 to 6 hours.[4]

-

After the reaction is complete, water is added to the mixture to wash the product.[4]

-

The organic layer containing 2-methyl-2-pentenal is then separated. This method has been reported to achieve yields of over 95%.[4]

Solvent-Free Synthesis of 2-Methylpentenal using a Solid Base Catalyst

This protocol is based on a study utilizing hydrotalcite as a catalyst.[5]

Materials:

-

Propanal

-

Activated hydrotalcite catalyst (Mg/Al molar ratio of 3.5)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Propanal and the activated hydrotalcite catalyst are combined in a reaction vessel in a solvent-free environment.[5]

-

The reaction mixture is stirred at 100 °C for 10 hours.[5]

-

Upon completion, the solid catalyst is separated from the liquid product by filtration.

-

This method has been reported to achieve a 97% conversion of propanal with 99% selectivity for 2-methylpentenal.[5] The catalyst can be recycled multiple times without significant loss of activity.[5]

Characterization of E/Z Isomers

The E and Z isomers of this compound can be separated and characterized using various analytical techniques.

-

Gas Chromatography (GC): GC is a primary method for determining the ratio of the E and Z isomers.[7] The two isomers will have different retention times on a suitable capillary column.

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry provides structural information based on the fragmentation patterns of the isomers. The molecular ion peak for this compound is expected at m/z 98.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous identification of the E and Z isomers. The chemical shifts and coupling constants of the vinylic proton and the protons of the substituents on the double bond will differ between the two isomers.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and analysis of the isomers.[8]

Data Presentation

Table 1: Quantitative Data on the Synthesis and Stereoselectivity of this compound

| Catalytic System | Reaction Conditions | Propanal Conversion (%) | 2-Methylpentenal Selectivity (%) | E/Z Ratio | Reference |

| Not specified (distilled product) | Not specified | Not reported | Not reported | 99.2 / 0.8 | [3] |

| Activated Hydrotalcite (Mg/Al = 3.5) | 100 °C, 10 h, solvent-free | 97 | 99 | Not specified | [5] |

| Nitrogenous Organic Base/Organic Acid | 10-30 °C, 0.5-6 h | >95 (yield) | High | Not specified | [4] |

Table 2: Spectroscopic Data for (E)-2-Methylpent-2-enal

| Technique | Data | Reference |

| ¹H NMR | Available through spectral databases. | [1] |

| ¹³C NMR | Available through spectral databases. | [1] |

| GC-MS | m/z (relative intensity): 98 (M+), 69, 55, 41, 39 | [1] |

| IR | Available through spectral databases. | [1] |

Mandatory Visualizations

Diagram 1: Signaling Pathway of Base-Catalyzed Aldol Condensation

Caption: Base-catalyzed aldol condensation of propanal.

Diagram 2: Experimental Workflow for Synthesis and Analysis

Caption: General workflow for synthesis and analysis.

Diagram 3: Logical Relationship of Stereoselectivity

Caption: Factors influencing the stereoselectivity.

Conclusion

The E/Z isomerism of this compound is a critical aspect of its synthesis and application. The aldol condensation of propanal provides a direct route to this compound, with a strong preference for the formation of the more stable (E)-isomer. The choice of catalyst, including traditional aqueous bases, nitrogenous organic bases, and modern solid base catalysts, plays a significant role in the overall efficiency and selectivity of the synthesis. While high E-selectivity has been reported, further systematic studies are warranted to fully elucidate the influence of various reaction parameters on the E/Z ratio. The analytical techniques outlined in this guide provide the necessary tools for the characterization and quantification of the isomers, which is essential for quality control and the development of stereoselective synthetic methodologies. This guide serves as a valuable resource for researchers and professionals in the field, offering both theoretical understanding and practical protocols for the synthesis and analysis of this compound and its isomers.

References

- 1. 2-Methyl-2-pentenal(623-36-9) 1H NMR [m.chemicalbook.com]

- 2. 2-Methyl-2-pentenal, (2Z)- | C6H10O | CID 12376292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2Z)-2-Methyl-2-pentenal | C6H10O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

- 5. scent.vn [scent.vn]

- 6. This compound | Benchchem [benchchem.com]

- 7. 2-Pentenal, 2-methyl- [webbook.nist.gov]

- 8. This compound | SIELC Technologies [sielc.com]

The Chemical Reactivity of the α,β-Unsaturated Aldehyde Group: A Technical Guide for Drug Development Professionals

Abstract

The α,β-unsaturated aldehyde moiety is a pivotal functional group in organic chemistry and drug development, characterized by a unique electronic structure that imparts a dual electrophilic nature. This reactivity is central to its role in both synthetic chemistry and biological systems, where it often acts as a covalent modifier of protein nucleophiles. This technical guide provides an in-depth exploration of the core chemical reactions of α,β-unsaturated aldehydes, including Michael additions and Diels-Alder cycloadditions. It offers detailed experimental protocols for key transformations, presents quantitative data for reaction outcomes and spectroscopic characterization, and visualizes the underlying mechanisms and relevant biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reactive pharmacophore.

Core Principles of Reactivity

The reactivity of an α,β-unsaturated aldehyde is dominated by the conjugation between the carbon-carbon double bond (C=C) and the carbonyl group (C=O). This conjugation delocalizes the π-electrons across the O=C-C=C system. Resonance analysis reveals that both the carbonyl carbon (C-2) and the β-carbon (C-4) bear a partial positive charge, rendering them both susceptible to nucleophilic attack.[1]

This electronic feature gives rise to two primary modes of nucleophilic addition:

-

1,2-Addition (Direct Addition): Nucleophilic attack occurs directly at the electrophilic carbonyl carbon.

-

1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack occurs at the β-carbon, leading to a resonance-stabilized enolate intermediate.[2][3]

The competition between these two pathways is a central theme in the chemistry of this functional group and is dictated by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, which are highly charged and non-polarizable (e.g., Grignard reagents, organolithiums, hydride reagents), tend to favor the kinetically controlled and often irreversible 1,2-addition.[4] Conversely, "soft" nucleophiles, which are more polarizable (e.g., thiols, amines, enolates, organocuprates), favor the thermodynamically controlled 1,4-addition, which preserves the stable carbonyl group in the final product.[5]

Spectroscopic Characterization Data

Precise characterization of α,β-unsaturated aldehydes and their reaction products is critical. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

Infrared (IR) Spectroscopy Data

Conjugation lowers the vibrational frequency of the C=O bond compared to saturated aldehydes. The characteristic IR absorption bands are summarized below.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Notes |

| α,β-Unsaturated Aldehyde | C=O Stretch | 1710–1685 | Lower frequency than saturated aldehydes (~1740–1720 cm⁻¹) due to conjugation.[6] |

| α,β-Unsaturated Aldehyde | C=C Stretch | ~1640 | Often weaker than the C=O stretch. |

| Aldehyde | O=C-H Stretch | 2830–2695 | Often appears as two bands, with the one near 2720 cm⁻¹ being particularly diagnostic.[6] |

| Michael Adduct (Saturated Aldehyde) | C=O Stretch | 1740–1720 | Shifts back to the typical range for a saturated aldehyde upon 1,4-addition.[6] |

| Imine (from 1,2-addition of amine) | C=N Stretch | ~1650 | The C=O peak disappears and is replaced by the C=N stretch.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The electronic environment of the α,β-unsaturated system results in characteristic chemical shifts for the vinylic and aldehydic protons and carbons.

Table 2.1: Typical ¹H NMR Chemical Shifts (ppm)

| Proton(s) | Typical Chemical Shift (δ, ppm) | Notes |

| Aldehydic Proton (-CHO) | 9.3 – 10.0 | Highly deshielded due to the anisotropy of the carbonyl group.[8] |

| β-Proton (C=CH-CHO) | 6.5 – 7.5 | Deshielded due to conjugation with the electron-withdrawing carbonyl group. |

| α-Proton (-CH=C-CHO) | 6.0 – 6.5 | Less deshielded than the β-proton. |

| Protons α to Carbonyl (in Michael Adduct) | 2.2 – 2.7 | Typical range for protons adjacent to a saturated aldehyde. |

Table 2.2: Typical ¹³C NMR Chemical Shifts (ppm)

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (-CHO) | 190 – 200 | Very deshielded.[9] |

| β-Carbon (C=C -CHO) | 140 – 160 | Downfield shift due to its electrophilic character.[3] |

| α-Carbon (-C =C-CHO) | 125 – 140 | |

| Carbonyl Carbon (in Michael Adduct) | 200 – 205 | Shifts slightly downfield upon saturation. |

Key Chemical Transformations

Michael Addition (1,4-Conjugate Addition)

The Michael reaction is the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[10] It is a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds.

The addition of primary or secondary amines proceeds readily, often under mild conditions, to yield β-amino aldehydes. These reactions are crucial in the synthesis of many pharmaceutical building blocks.

Table 3.1: Representative Yields for Aza-Michael Additions

| Amine Nucleophile | α,β-Unsaturated Aldehyde | Conditions | Yield (%) | Reference |

| Aniline | Cinnamaldehyde (B126680) | Sulfated Zirconia, neat, rt, 20 min | 95 | [11] |

| Benzylamine | Crotonaldehyde | Sulfated Zirconia, neat, rt, 30 min | 92 | [11] |

| Pyrrolidine | Methyl Vinyl Ketone* | Sulfated Zirconia, neat, rt, 15 min | 98 | [11] |

| Aniline | Chalcone Derivative | Neat, rt | >90 | [9] |

Note: Methyl vinyl ketone is shown as a representative α,β-unsaturated carbonyl acceptor.

Thiols are excellent soft nucleophiles and react rapidly with α,β-unsaturated aldehydes in a conjugate fashion.[12] This reaction is particularly relevant in biological contexts, as it is the primary mechanism by which these aldehydes covalently modify cysteine residues in proteins.[13] The reaction is often so efficient it can be performed under catalyst-free conditions.[14]

Table 3.2: Representative Yields for Thia-Michael Additions

| Thiol Nucleophile | α,β-Unsaturated Acceptor | Conditions | Yield (%) | Reference |

| Dodecanethiol | Cinnamaldehyde | CHCl₃, rt, overnight | 80 | [15] |

| Various Thiols | Various Enones | FeCl₃, rt, 5-20 min | Good to High | [14] |

| N-acetyl-cysteine | Acrylonitrile* | Base-catalyzed | High | [13] |

Note: Acrylonitrile is shown as a representative Michael acceptor.

Diels-Alder Reaction ([4+2] Cycloaddition)

As electron-deficient alkenes, α,β-unsaturated aldehydes are excellent dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[16] The reaction is often stereoselective, favoring the endo product due to secondary orbital interactions, although this selectivity can be influenced by temperature and catalysis.[17] Lewis acid catalysts are commonly used to accelerate the reaction and enhance selectivity.[18]

Table 3.3: Representative Yields and Selectivity for Diels-Alder Reactions

| Diene | Dienophile | Conditions | Yield (%) | endo:exo Ratio | Reference |

| Cyclopentadiene (B3395910) | Maleic Anhydride (B1165640)* | Ethyl Acetate (B1210297)/Hexanes, rt | 27.6 | endo major | [1] |

| Cyclopentadiene | Acrolein | Ru(II) catalyst, CH₂Cl₂, rt, 2h | 99 | 80:20 | [19] |

| 1,3-Butadiene | Acrolein | Benzene, rt | - | ~1:1 (kinetic) | [20] |

| 2,5-Dimethylfuran | Acrolein | Uncatalyzed | - | 1.2:1 | [21] |

Note: Maleic anhydride is a classic, highly reactive dienophile shown for comparison.

Biological Significance: The Keap1-Nrf2 Pathway

In drug development and toxicology, the reactivity of α,β-unsaturated aldehydes is critically important for understanding their interaction with biological systems. A primary example is the activation of the Keap1-Nrf2 antioxidant response pathway.

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Keap1 is a cysteine-rich protein that acts as a sensor for electrophiles. α,β-unsaturated aldehydes and other electrophilic compounds can covalently modify specific, highly reactive cysteine residues on Keap1 (notably Cys151, Cys273, and Cys288) via Michael addition.

This covalent modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. This is often described by a "hinge and latch" mechanism, where modification of the cysteines releases the "latch" (the DLG motif of Nrf2), preventing proper orientation for ubiquitination. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a suite of cytoprotective genes.

Experimental Protocols

The following protocols are representative procedures for conducting key reactions with α,β-unsaturated aldehydes. Standard laboratory safety precautions should always be observed.

Protocol: Aza-Michael Addition of Aniline to Cinnamaldehyde

This protocol describes a solvent-free, catalyzed addition of an aromatic amine to an α,β-unsaturated aldehyde.[11]

-

Materials:

-

Cinnamaldehyde (1.0 mmol, 132 mg)

-

Aniline (1.2 mmol, 112 mg, 109 µL)

-

Sulfated Zirconia (catalyst, 50 mg)

-

Round-bottom flask (10 mL) with magnetic stir bar

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To the 10 mL round-bottom flask, add cinnamaldehyde, aniline, and the sulfated zirconia catalyst.

-

Stir the heterogeneous mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system. The reaction is typically complete within 20-30 minutes.

-

Upon completion, add 5 mL of ethyl acetate to the reaction mixture and filter to remove the catalyst.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and then with brine (1 x 5 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure β-anilino-hydrocinnamaldehyde.

-

Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the disappearance of the conjugated C=O stretch (~1685 cm⁻¹) and the appearance of a saturated aldehyde C=O stretch (~1725 cm⁻¹) and an N-H stretch (~3350 cm⁻¹).[7][9]

-

Protocol: Diels-Alder Reaction of Acrolein with Cyclopentadiene

This protocol describes a classic [4+2] cycloaddition. Note: Dicyclopentadiene (B1670491) must be "cracked" to the cyclopentadiene monomer immediately before use, as the monomer readily re-dimerizes at room temperature.

-

Materials:

-

Dicyclopentadiene

-

Acrolein (stabilized with hydroquinone)

-

Lewis Acid Catalyst (e.g., ZnCl₂, optional)

-

Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

-

Apparatus for fractional distillation

-

Round-bottom flask with stir bar, fitted with a reflux condenser and drying tube

-

Ice bath

-

-

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The monomer, cyclopentadiene, will distill at 40-42 °C. Collect the freshly distilled cyclopentadiene in a receiving flask cooled in an ice bath. Use immediately.

-

In a separate flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve acrolein (1.0 eq) in the chosen anhydrous solvent. Cool the flask in an ice bath.

-

(Optional) If using a Lewis acid catalyst, add it to the acrolein solution and stir for 10-15 minutes.

-

Slowly add the freshly prepared, cold cyclopentadiene (1.1 eq) dropwise to the stirred acrolein solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (or as determined by TLC monitoring). The reaction is often exothermic.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product via column chromatography or distillation. The product is typically a mixture of endo and exo isomers.

-

Characterize the product mixture using ¹H NMR and ¹³C NMR to determine the yield and the endo:exo ratio. The ¹H NMR spectrum of the major endo adduct of cyclopentadiene and maleic anhydride (a similar dienophile) shows a characteristic signal for the alkene protons around 6.30 ppm.[1]

-

Experimental and Analytical Workflows

Workflow for Monitoring Reaction Kinetics by NMR

Real-time monitoring of reaction kinetics provides invaluable mechanistic insight. NMR spectroscopy is a powerful tool for this purpose, allowing for the simultaneous quantification of reactants, intermediates, and products.

Workflow for Analysis of Covalent Protein Modification

Identifying the site of covalent modification on a target protein is essential in drug development. Mass spectrometry-based proteomics is the definitive method for this analysis.

Conclusion

The α,β-unsaturated aldehyde functional group possesses a rich and predictable chemical reactivity, governed by the principles of conjugate addition. Its dual electrophilic sites allow for controlled reactions with a wide array of nucleophiles, making it a versatile synthon in organic synthesis. For drug development professionals, a thorough understanding of this reactivity, particularly the propensity for Michael addition with biological nucleophiles like cysteine, is paramount. This knowledge is fundamental to designing covalent inhibitors, understanding mechanisms of action, and predicting potential toxicological outcomes. The spectroscopic data, reaction protocols, and analytical workflows presented in this guide provide a comprehensive technical foundation for the study and application of this important chemical entity.

References

- 1. odinity.com [odinity.com]

- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ajrt.dz [ajrt.dz]

- 9. researchgate.net [researchgate.net]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

2-Methylpent-2-enal as a Volatile Organic Compound (VOC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpent-2-enal is a volatile organic compound (VOC) of interest due to its presence in the environment, its role as a flavoring and fragrance agent, and its potential biological activities as an α,β-unsaturated aldehyde. This technical guide provides an in-depth overview of the chemical and physical properties, natural and anthropogenic sources, atmospheric fate, and toxicological effects of this compound. Detailed experimental protocols for its analysis and for studying its atmospheric reactions are presented, along with a discussion of its likely biological signaling pathways based on its chemical class. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams in the DOT language.

Introduction

This compound (CAS No. 623-36-9) is an organic compound belonging to the class of enals, which are α,β-unsaturated aldehydes.[1] Its chemical structure, characterized by a carbon-carbon double bond conjugated with an aldehyde functional group, makes it a reactive molecule with significant implications for atmospheric chemistry and biological systems.[1] This compound is a naturally occurring VOC found in a variety of plants and foods, contributing to their characteristic aromas.[1][2] It is also synthesized for use in the flavor and fragrance industry.[3] As a VOC, this compound is released into the atmosphere from both biogenic and anthropogenic sources, where it participates in photochemical reactions that can contribute to the formation of secondary pollutants like ozone and secondary organic aerosols (SOAs).[4] Furthermore, as an α,β-unsaturated aldehyde, it possesses the potential to interact with biological macromolecules, eliciting cellular responses and toxicological effects.[5][6] This guide aims to provide a comprehensive technical resource on this compound for researchers in environmental science, food chemistry, toxicology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental distribution, designing analytical methods, and assessing its toxicological profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [2][7] |

| Molecular Weight | 98.14 g/mol | [2][7] |

| CAS Number | 623-36-9 | [8] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Odor | Green, pungent, fruity | [7] |

| Boiling Point | 136-138 °C at 760 mmHg | [9] |

| Density | 0.86 g/mL at 25 °C | |

| Vapor Pressure | 10.22 hPa at 20 °C; 13.84 hPa at 25 °C | [7] |

| Water Solubility | 4710 mg/L at 25 °C (estimated) | [9] |

| logP (Octanol/Water Partition Coefficient) | 1.4 - 1.74 | [2][7] |

| Flash Point | 31.67 °C (89.00 °F) | [3] |

| Refractive Index | 1.445 - 1.452 at 20 °C | [3] |

Sources of this compound

This compound is introduced into the environment from both natural and man-made sources.

Biogenic and Natural Sources

This compound is a biogenic volatile organic compound (BVOC) emitted by various plants. It has been identified in a range of foods and plants, contributing to their flavor and aroma profiles.[1][2] Notable natural sources include:

-

Plants: Safflowers (Carthamus tinctorius), prickly pears (Opuntia species), and Zea mays.[1][10]

-

Foods: It has been detected in black tea, red onion, coffee, and garden onions (Allium cepa).[1][2]

The emission of such compounds from plants can be influenced by environmental stressors such as temperature and dryness.

Anthropogenic and Industrial Sources

The primary anthropogenic sources of this compound are related to its industrial production and use:

-

Flavor and Fragrance Industry: It is used as a flavoring agent in foods and as a fragrance ingredient in various consumer products.[3]

-

Chemical Synthesis: It serves as an intermediate in the synthesis of other chemicals.[8]

-

Industrial Emissions: While specific quantitative data on industrial emissions of this compound are limited, its use in manufacturing suggests the potential for release into the atmosphere from production facilities and through the use of products containing it.

Atmospheric Chemistry and Environmental Fate

As a VOC, this compound is subject to various transformation processes in the atmosphere, primarily through reactions with atmospheric oxidants. These reactions determine its atmospheric lifetime and its contribution to the formation of secondary air pollutants.

Atmospheric Reactions

The primary atmospheric degradation pathways for this compound are reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃).

-

Reaction with Ozone (O₃): The reaction of this compound with ozone is a significant degradation pathway, particularly in areas with high ozone concentrations. The rate coefficient for this reaction has been experimentally determined.[4]

-

Reaction with Nitrate Radicals (•NO₃): During the nighttime, in the absence of sunlight, reactions with the nitrate radical can be a significant loss process for unsaturated VOCs. While a specific rate constant for this compound is not available, data for structurally similar alkenes, such as (E)-3-methylpent-2-ene, suggest that this reaction is likely to be rapid.[11][12]

A summary of the atmospheric reaction rate constants is provided in Table 2.

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |

| 2-Methyl-2-pentenal + O₃ | (1.58 ± 0.20) x 10⁻¹⁸ | 298 | [4] |

| (E)-3-methylpent-2-ene + NO₃ | (8.9 ± 1.5) x 10⁻¹² | Room Temperature | [12] |

Note: The rate constant for the reaction with NO₃ is for a structurally similar compound and serves as an estimate.

Formation of Secondary Organic Aerosols (SOA)

The atmospheric oxidation of this compound can lead to the formation of less volatile products that can partition into the aerosol phase, contributing to the formation of Secondary Organic Aerosols (SOAs). The ozonolysis of this compound has been shown to produce products such as propanal and methylglyoxal, which can further react to form SOA.[1][4] However, quantitative SOA yields for this compound have not been extensively reported.

Toxicology and Health Effects

The toxicity of this compound is of interest due to human exposure through food, consumer products, and the environment. As an α,β-unsaturated aldehyde, its reactivity towards biological nucleophiles is a key determinant of its toxicological profile.

Acute Toxicity

Acute toxicity data for this compound are summarized in Table 3. It is classified as toxic if inhaled and causes serious eye damage.[8]

| Exposure Route | Species | Value | Reference(s) |

| Oral (LD₅₀) | Rat | 4290 mg/kg | [3] |

| Dermal (LD₅₀) | Rabbit | 4500 µL/kg | [3] |

| Inhalation (LC₅₀) | Rat | 2000 ppm (4 hours) | [3] |

Other Health Effects

-

Skin and Eye Irritation: It is reported to cause serious eye damage and may cause skin sensitization.[8]

-

Genotoxicity: Some α,β-unsaturated aldehydes have been shown to form DNA adducts, indicating a potential for genotoxicity.[13]

-

Systemic Effects: High concentrations of α,β-unsaturated aldehydes can deplete intracellular glutathione (B108866) (GSH), leading to oxidative stress.[13]

Mechanism of Toxicity: The Role of α,β-Unsaturated Aldehydes

The toxicity of α,β-unsaturated aldehydes like this compound is largely attributed to their electrophilic nature. They can react with nucleophilic groups in biological molecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, via Michael addition.[5][6] This can lead to enzyme inactivation, depletion of cellular antioxidants, and disruption of cellular signaling pathways.

Biological Signaling Pathways

While specific signaling pathways directly activated by this compound have not been extensively studied, its chemical class as an α,β-unsaturated aldehyde suggests a likely interaction with the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of the cellular antioxidant response.

The Keap1-Nrf2 Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Electrophilic compounds, such as α,β-unsaturated aldehydes, can react with cysteine residues on Keap1. This modification of Keap1 leads to the release of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes, upregulating their expression. This cellular response helps to mitigate the oxidative stress induced by the reactive aldehyde.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and for studying its atmospheric reactions.

Analysis of this compound in Food Matrices by Headspace GC-MS

This protocol describes a general method for the qualitative and quantitative analysis of this compound in a food matrix using static headspace gas chromatography-mass spectrometry (HS-GC-MS).

7.1.1. Sample Preparation

-

Homogenize the solid or liquid food sample.

-

Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

For solid samples, add a small, measured volume of deionized water to facilitate the release of volatiles.

-

If an internal standard is used for quantification, add a known amount of the internal standard solution to the vial.

-

Immediately seal the vial with a PTFE-lined silicone septum and an aluminum crimp cap.

7.1.2. Headspace Extraction

-

Place the sealed vial into the autosampler of the headspace unit.

-

Incubate the vial at a constant temperature (e.g., 80 °C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

-

After incubation, a heated, gas-tight syringe automatically injects a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.

7.1.3. GC-MS Parameters

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode (e.g., split ratio 1:5) at a temperature of 240 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., 30 m x 0.32 mm x 0.5 µm).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 6 minutes.

-

Ramp 1: Increase to 100 °C at 10 °C/min.

-

Ramp 2: Increase to 250 °C at 50 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

7.1.4. Data Analysis

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

For quantification, generate a calibration curve using standards of known concentrations.

Ozonolysis of this compound in an Atmospheric Simulation Chamber

This protocol is based on the study by Gaona Colmán et al. (2024) to determine the rate constant and products of the gas-phase reaction of this compound with ozone.[4]

7.2.1. Experimental Setup

-

An atmospheric simulation chamber (e.g., 63 L) made of an inert material.

-

Fourier Transform Infrared (FTIR) spectrometer for in-situ monitoring of reactants and products.

-

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for product identification.

-

Ozone generator.

7.2.2. Procedure

-

Introduce a known concentration of this compound (e.g., 4 x 10¹⁴ molecules cm⁻³) into the simulation chamber.[4]

-

Introduce an OH radical scavenger, such as cyclohexane, in excess (e.g., 1 x 10¹⁶ molecules cm⁻³) to prevent side reactions with OH radicals that can be formed during ozonolysis.[4]

-

Introduce a known concentration of ozone into the chamber to initiate the reaction.

-

Monitor the decay of this compound and the formation of products over time using the FTIR spectrometer.

-

At selected time intervals, sample the chamber atmosphere using an SPME fiber (e.g., PDMS/DVB) for a fixed duration (e.g., 5 minutes).[4]

-

Analyze the SPME fiber by GC-MS to identify the reaction products.

7.2.3. Data Analysis

-

Determine the rate of loss of this compound from the FTIR data.

-

Calculate the second-order rate constant for the reaction with ozone using the known concentrations of both reactants.

-

Identify the reaction products from the GC-MS data and quantify their formation yields using the FTIR data and appropriate calibration standards.

Conclusion

This compound is a multifaceted volatile organic compound with relevance in food science, atmospheric chemistry, and toxicology. Its presence in the environment is a result of both natural and anthropogenic activities. As an α,β-unsaturated aldehyde, it is a reactive molecule that undergoes atmospheric transformations contributing to the formation of secondary pollutants and exhibits biological activity, likely through interaction with cellular signaling pathways such as the Keap1-Nrf2 system. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals working with this compound, facilitating further investigation into its environmental impact and biological effects. Further research is warranted to obtain more precise data on its reaction kinetics with all major atmospheric oxidants, its specific industrial emission rates, and to fully elucidate its in-vivo metabolic and signaling pathways.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 2-methyl-2-pentenal, 623-36-9 [thegoodscentscompany.com]

- 3. synerzine.com [synerzine.com]

- 4. Analysis of Secondary Volatile Oxidation Products by Headspace GC-MS Techniques | Springer Nature Experiments [experiments.springernature.com]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. scent.vn [scent.vn]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Gas-phase rate coefficients for the reactions of nitrate radicals with (Z)-pent-2-ene, (E)-pent-2-ene, (Z)-hex-2-ene, (E)-hex-2-ene, (Z)-hex-3-ene, (E)-hex-3-ene and (E)-3-methylpent-2-ene at room temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. egusphere.copernicus.org [egusphere.copernicus.org]

- 11. Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

Methodological & Application